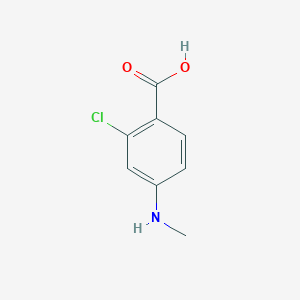

2-氯-4-(甲基氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-(methylamino)benzoic acid is a compound that can be associated with the field of aromatic amides and benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research. For instance, the study of cocrystals involving p-chloro- and p-methyl-benzamide with carboxylic acids provides information on the interactions and structural implications of chloro and methyl substitutions on benzamide derivatives . Additionally, the synthesis and characterization of various azo-benzoic acids and their precursors offer a glimpse into the spectroscopic properties and molecular structures of related compounds . The crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid also contributes to understanding the molecular conformation and hydrogen bonding patterns in chlorinated benzoic acids .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of different starting materials and reagents. For example, the synthesis of tetrahalogenated benzoic acids, such as 4-chloro-2,3,5-trifluorobenzoic acid, was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a series of reactions . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid was conducted using acetone and ethyl formate, followed by a reaction with acetoacetic ester . These methods provide a basis for the potential synthesis of 2-Chloro-4-(methylamino)benzoic acid, which may involve chlorination and amination steps.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of hydrogen-bonded dimers and specific dihedral angles between the carboxylic acid group and the attached benzene ring, as seen in the structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . The crystal structure of a cyclic hexamer of 4-(methylamino)benzoic acid reveals a folded conformation with planar cis-amides, indicating the potential conformational behavior of 2-Chloro-4-(methylamino)benzoic acid in the solid state .

Chemical Reactions Analysis

The chemical behavior of 2-Chloro-4-(methylamino)benzoic acid can be inferred from the reactions of similar compounds. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . Such reactivity could be relevant to the study of 2-Chloro-4-(methylamino)benzoic acid, particularly in the context of its potential use in forming cocrystals or as a precursor for other chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids and their derivatives, such as solubility, melting point, and spectroscopic characteristics, can be deduced from the studies of similar compounds. The spectroscopic techniques used for characterization, including FTIR, NMR, and MS, provide detailed information on the functional groups and molecular environment . These techniques would be essential for the comprehensive analysis of 2-Chloro-4-(methylamino)benzoic acid.

科学研究应用

环境降解研究

2-氯-4-(甲基氨基)苯甲酸是合成各种药物和农用化学品中的中间体。它的相关性延伸到环境科学,特别是在关注水体中相关化合物降解的研究中。例如,关于通过高级氧化工艺 (AOP) 降解对乙酰氨基酚的研究突出了水生环境中药物化合物的环境途径和副产物。该研究确定了几种降解副产物,展示了这些物质复杂的化学相互作用和环境归宿,其中可能包括 2-氯-4-(甲基氨基)苯甲酸等衍生物 (Qutob 等人,2022 年)。

抗菌和抗真菌特性

与 2-氯-4-(甲基氨基)苯甲酸密切相关的苯甲酸衍生物因其抗菌和抗真菌特性而被广泛认可。这些化合物广泛用于食品保鲜和维持药物产品的微生物质量。在动物模型中对苯甲酸对肠道功能影响的研究提供了对其更广泛的生物活性的见解,包括对酶活性、免疫力和微生物群的影响 (Mao 等人,2019 年)。

药代动力学分析

与 2-氯-4-(甲基氨基)苯甲酸相关的化合物(如苯甲酸)在不同物种中的药代动力学分析强调了了解这些化合物如何在不同生物体中代谢和排泄的重要性。此类研究对于评估源自或与 2-氯-4-(甲基氨基)苯甲酸相关的药物的安全性与有效性至关重要。一项综合研究对大鼠、豚鼠和人类中的苯甲酸的代谢和剂量变化进行了建模,为评估饮食暴露和减少物种间的不确定性提供了基础 (Hoffman 和 Hanneman,2017 年)。

合成有机化学

在合成有机化学中,2-氯-4-(甲基氨基)苯甲酸的衍生物作为复杂分子合成中的中间体发挥着至关重要的作用。这些化合物用于构建各种药物,展示了 2-氯-4-(甲基氨基)苯甲酸在药物开发和化学合成中的多功能性和重要性。相关化合物的合成和应用,例如甲基-2-甲酰苯甲酸酯,突出了创造具有广泛药理活性的新生物活性分子的潜力 (Farooq 和 Ngaini,2019 年)。

属性

IUPAC Name |

2-chloro-4-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELSOKMSAZQJOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301881 |

Source

|

| Record name | 2-chloro-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(methylamino)benzoic acid | |

CAS RN |

3975-62-0 |

Source

|

| Record name | NSC147083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

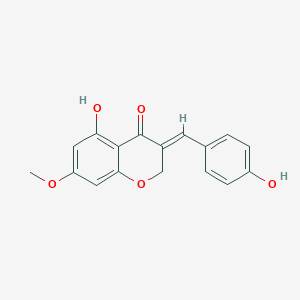

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)